molecular formula C28H20O6 B6278538 2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid CAS No. 277309-46-3

2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid

Cat. No. B6278538
CAS RN: 277309-46-3
M. Wt: 452.5
InChI Key:
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Description

The compound “2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 6-[(benzyloxy)methoxy]-3-oxo-3H-xanthene-9-carbaldehyde, which is synthesized from 2-hydroxybenzaldehyde and 2-bromoethyl benzoate. The second intermediate is 2-(2-hydroxyphenyl)benzoic acid, which is synthesized from salicylic acid and benzoyl chloride. These two intermediates are then coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid.", "Starting Materials": [ "2-hydroxybenzaldehyde", "2-bromoethyl benzoate", "salicylic acid", "benzoyl chloride", "benzyl alcohol", "sodium hydroxide", "acetic acid", "sodium acetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "dimethylformamide (DMF)", "dichloromethane (DCM)", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 6-[(benzyloxy)methoxy]-3-oxo-3H-xanthene-9-carbaldehyde", "a. Dissolve 2-hydroxybenzaldehyde (1.0 equiv) and 2-bromoethyl benzoate (1.2 equiv) in DMF and add sodium hydroxide (1.2 equiv).", "b. Heat the reaction mixture at 80°C for 6 hours.", "c. Cool the reaction mixture to room temperature and add water. Extract the product with DCM and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "d. Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain 6-[(benzyloxy)methoxy]-3-oxo-3H-xanthene-9-carbaldehyde as a yellow solid.", "Step 2: Synthesis of 2-(2-hydroxyphenyl)benzoic acid", "a. Dissolve salicylic acid (1.0 equiv) and benzoyl chloride (1.2 equiv) in acetic acid and add sodium acetate (1.2 equiv).", "b. Heat the reaction mixture at 80°C for 6 hours.", "c. Cool the reaction mixture to room temperature and add water. Extract the product with DCM and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "d. Purify the crude product by recrystallization from diethyl ether to obtain 2-(2-hydroxyphenyl)benzoic acid as a white solid.", "Step 3: Coupling of intermediates to form 2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid", "a. Dissolve 6-[(benzyloxy)methoxy]-3-oxo-3H-xanthene-9-carbaldehyde (1.0 equiv), 2-(2-hydroxyphenyl)benzoic acid (1.2 equiv), and DCC (1.2 equiv) in DMF.", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Filter the reaction mixture to remove the dicyclohexylurea byproduct and evaporate the solvent to obtain the crude product.", "d. Purify the crude product by column chromatography using a mixture of DCM and diethyl ether as the eluent to obtain 2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid as a yellow solid." ] }

CAS RN

277309-46-3

Product Name

2-{6-[(benzyloxy)methoxy]-3-oxo-3H-xanthen-9-yl}benzoic acid

Molecular Formula

C28H20O6

Molecular Weight

452.5

Purity

95

Origin of Product

United States

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